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molecular formula C8H10ClNO2 B8277068 2-Chloro-6-(ethoxymethoxy)pyridine

2-Chloro-6-(ethoxymethoxy)pyridine

Cat. No. B8277068
M. Wt: 187.62 g/mol
InChI Key: GWSZSHVCMQVEMS-UHFFFAOYSA-N
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Patent
US05486615

Procedure details

To a solution of 13.4 g (0.1 mol) of 6-chloro-2-pyridinol in 200 mL methylene chloride at -23° C. was added 3 g sodium hydride (80%, 0.1 mol) slowly, and stirring was continued for 5 min. 10 mL of Chloromethyl ethyl ether (0.11 mol) was added dropwise at -23° C. After stirring for 15 min. at -23° C., and an additional 1 hr at room temperature, the reaction was quenched with 50 mL of water. The mixture was extracted with two 50 mL portions of methylene chloride, and the combined organic layers were washed with water and brine. After drying over sodium carbonate, the solvents were evaporated under reduced pressure. The residue was purified by radial PLC (5% ethyl acetate/hexanes) to give 7.78 g (42%) of product as a colorless oil (bp 72° C., 0.25 mmHg) and 2.14 g of recovered starting material. 1H NMR (300 MHz, CDCl3) δ7.55 (t, 1H, J=7.7 Hz), 6.94 (d, 1H, J=8.5 Hz), 6.71 (d, 1H, J=8.0 Hz), 5.55 (s, 2H), 3.77 (q, 2H, J=7.1 Hz), 1.25 (t, 3H, J=7.1 Hz). 13C NMR (75 MHz, CDCl3) δ162.4, 148.5, 141.0, 117.2, 109.3, 91.4, 65.7, 15.2. Analysis Calculated for C8H10ClNO2 : C, 51.21; H, 5.37; N, 7.47. Found: C, 51.33; H, 5.35; N, 7.46.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([OH:8])[CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[CH2:11]([O:13][CH2:14]Cl)[CH3:12]>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([O:8][CH2:14][O:13][CH2:11][CH3:12])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
ClC1=CC=CC(=N1)O
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OCCl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 15 min. at -23° C.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
an additional 1 hr at room temperature, the reaction was quenched with 50 mL of water
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with two 50 mL portions of methylene chloride
WASH
Type
WASH
Details
the combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium carbonate
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by radial PLC (5% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=NC(=CC=C1)OCOCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.78 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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